molecular formula C10H16ClNO B1284395 (2-Isobutoxyphenyl)amine hydrochloride CAS No. 124769-90-0

(2-Isobutoxyphenyl)amine hydrochloride

Cat. No.: B1284395
CAS No.: 124769-90-0
M. Wt: 201.69 g/mol
InChI Key: XBRSTMGBTSKQDO-UHFFFAOYSA-N
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Description

(2-Isobutoxyphenyl)amine hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is also known as 2-isobutoxyaniline hydrochloride. This compound is characterized by the presence of an isobutoxy group attached to the phenyl ring, which is further bonded to an amine group. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.

Biochemical Analysis

Biochemical Properties

(2-Isobutoxyphenyl)amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in cellular processes and gene expression, ultimately affecting cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in these pathways underscores its potential impact on overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound is transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions can influence the localization and accumulation of this compound, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications play a role in directing this compound to these locations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isobutoxyphenyl)amine hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(2-Isobutoxyphenyl)amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Isobutoxyphenyl)amine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific isobutoxy substitution, which imparts distinct chemical and physical properties. This substitution affects its solubility, reactivity, and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-methylpropoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(2)7-12-10-6-4-3-5-9(10)11;/h3-6,8H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRSTMGBTSKQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586406
Record name 2-(2-Methylpropoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124769-90-0
Record name 2-(2-Methylpropoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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